molecular formula C14H8Br2O4 B1328158 2,3-Dibromo-7,8-dihydrodioxino-dibenzodioxin CAS No. 782471-80-1

2,3-Dibromo-7,8-dihydrodioxino-dibenzodioxin

Cat. No.: B1328158
CAS No.: 782471-80-1
M. Wt: 400.02 g/mol
InChI Key: IHIJYSGTZHAVKH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dibromo-7,8-dihydrodioxino-dibenzodioxin typically involves the bromination of a precursor compound under controlled conditions. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an organic solvent like dichloromethane. The reaction is usually conducted at room temperature to ensure the selective bromination at the desired positions on the aromatic ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade brominating agents and solvents, with stringent control over reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,3-Dibromo-7,8-dihydrodioxino-dibenzodioxin undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Dibromo-7,8-dihydrodioxino-dibenzodioxin is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

The mechanism of action of 2,3-Dibromo-7,8-dihydrodioxino-dibenzodioxin involves its interaction with specific molecular targets in biological systems. The bromine atoms play a crucial role in its reactivity and binding affinity to these targets. The compound can modulate various biochemical pathways, leading to its observed effects in biological studies .

Comparison with Similar Compounds

2,3-Dibromo-7,8-dihydrodioxino-dibenzodioxin can be compared with other similar compounds such as:

    2,3-Dichloro-7,8-dihydrodioxino-dibenzodioxin: Similar structure but with chlorine atoms instead of bromine.

    2,3-Difluoro-7,8-dihydrodioxino-dibenzodioxin: Similar structure but with fluorine atoms instead of bromine.

    2,3-Diiodo-7,8-dihydrodioxino-dibenzodioxin: Similar structure but with iodine atoms instead of bromine.

The uniqueness of this compound lies in its specific bromine substitution, which imparts distinct chemical and biological properties compared to its halogenated analogs .

Properties

IUPAC Name

8,9-dibromo-2,3-dihydro-[1,4]dioxino[2,3-b]oxanthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Br2O4/c15-7-3-11-12(4-8(7)16)20-14-6-10-9(5-13(14)19-11)17-1-2-18-10/h3-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHIJYSGTZHAVKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC3=C(C=C2O1)OC4=CC(=C(C=C4O3)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Br2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40649856
Record name 8,9-Dibromo-2,3-dihydro[1,4]dioxino[2,3-b]oxanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

782471-80-1
Record name 8,9-Dibromo-2,3-dihydro[1,4]dioxino[2,3-b]oxanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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